

CAS number and molecular formula for 5-Bromoquinazoline-2,4-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromoquinazoline-2,4-diamine**

Cat. No.: **B052211**

[Get Quote](#)

An In-depth Technical Guide to 5-Bromoquinazoline-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromoquinazoline-2,4-diamine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, plausible synthetic routes, known biological activities, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

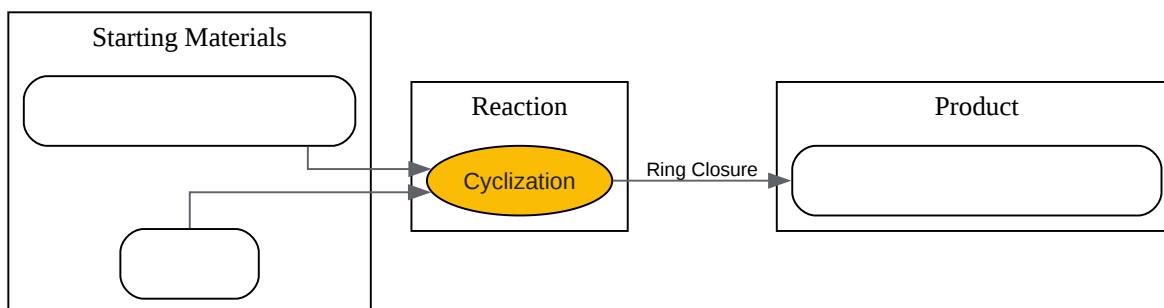
5-Bromoquinazoline-2,4-diamine is a quinazoline derivative with a bromine substituent at the 5th position. The core structure, 2,4-diaminoquinazoline, is a known pharmacophore found in various biologically active molecules.[\[1\]](#)

Property	Value	Source
CAS Number	119584-75-7	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₇ BrN ₄	[2] [3] [4] [5]
Molecular Weight	239.07 g/mol	[2] [3] [5]
IUPAC Name	5-bromoquinazoline-2,4-diamine	[5]
Synonyms	2,4-Quinazolinediamine, 5-bromo-; 5-Bromo-2,4-quinazolinediamine	[4] [5]

Synthesis

The synthesis of **5-Bromoquinazoline-2,4-diamine** can be approached through established methods for constructing the 2,4-diaminoquinazoline scaffold. A general and efficient route involves the cyclization of appropriately substituted benzonitriles. While a specific protocol for the 5-bromo derivative is not readily available in the cited literature, a plausible synthetic workflow can be extrapolated from general methods for synthesizing substituted 2,4-diaminoquinazolines.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

A common strategy involves the use of a substituted 2-aminobenzonitrile, which undergoes cyclization with a source of the C2-N3-C4-N fragment, such as guanidine.



[Click to download full resolution via product page](#)

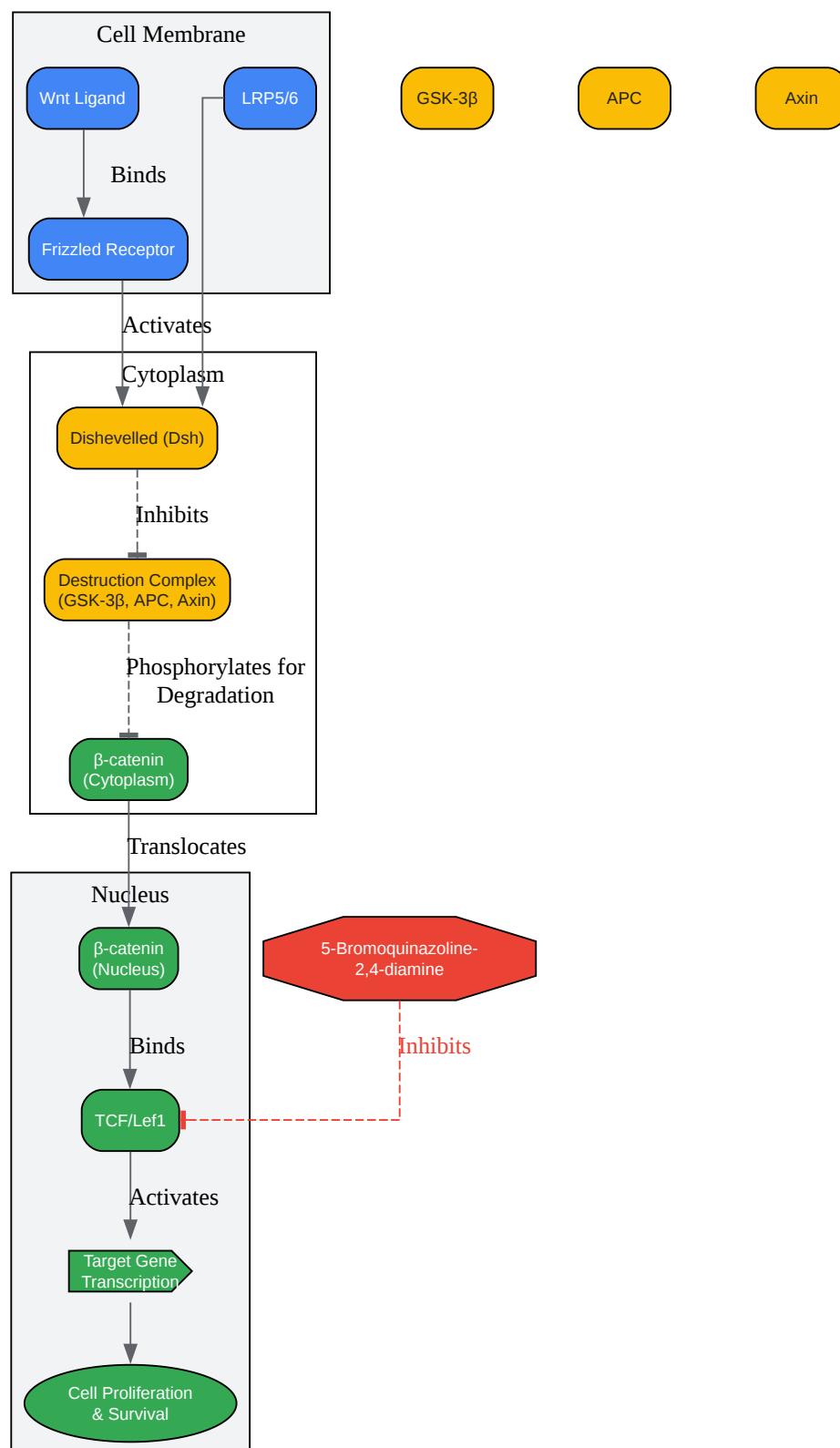
A plausible synthetic workflow for **5-Bromoquinazoline-2,4-diamine**.

Biological Activity

Quinazoline derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[9][10][11] The 2,4-diaminoquinazoline core, in particular, has been identified as a key pharmacophore in the development of therapeutic agents.

Anticancer Activity and Wnt Signaling Inhibition

Recent studies have highlighted the role of 2,4-diaminoquinazoline as an inhibitor of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including gastric cancer. Aberrant activation of this pathway is associated with tumor progression and metastasis. 2,4-diaminoquinazoline has been shown to selectively inhibit Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt pathway. This inhibition leads to the suppression of Wnt target genes, resulting in the induction of apoptosis and the inhibition of cancer cell growth, migration, and invasion.



[Click to download full resolution via product page](#)

Inhibition of the Wnt/β-catenin signaling pathway by 2,4-diaminoquinazolines.

DNA-Binding Affinity

Some 2,4-diaminoquinazoline derivatives have demonstrated an affinity for binding with DNA, suggesting a potential mechanism of action for their antitumor effects that involves the inhibition of replicative enzymes and DNA repair systems.[\[12\]](#)

Antimalarial Activity

Derivatives of 2,4-diaminoquinazoline have also been investigated for their antimalarial properties. These compounds have shown efficacy against *Plasmodium* species, the causative agents of malaria.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of **5-Bromoquinazoline-2,4-diamine**.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- 96-well microtiter plates
- Cell culture medium
- Test compound (**5-Bromoquinazoline-2,4-diamine**) dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, acidified isopropanol)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
- Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated and untreated control wells.
- Following incubation, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

DNA-Binding Assay (Colorimetric)

This assay quantifies the binding of a protein (e.g., a transcription factor) to a specific DNA sequence.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- Streptavidin-coated 96-well plates
- Biotinylated double-stranded DNA oligonucleotides containing the consensus binding sequence
- Nuclear protein extract
- Primary antibody specific to the DNA-binding protein of interest
- HRP-conjugated secondary antibody
- Developing solution (e.g., TMB)
- Stop solution

- Wash buffer
- Microplate reader

Procedure:

- Incubate the biotinylated DNA oligonucleotides with the nuclear extract in a binding buffer to allow for the formation of protein-DNA complexes.
- Transfer the mixture to the streptavidin-coated wells and incubate to allow for the capture of the biotinylated DNA.
- Wash the wells to remove unbound proteins.
- Add the primary antibody and incubate.
- Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation.
- Wash the wells and add the developing solution. Stop the reaction with the stop solution.
- Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of protein bound to the DNA.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.[\[22\]](#) [\[23\]](#)[\[24\]](#)

Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice)
- Human cancer cell line
- Cell culture medium and reagents
- Matrigel (optional)
- Test compound formulation

- Calipers for tumor measurement

Procedure:

- Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, optionally mixed with Matrigel.
- Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
- Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer the test compound and vehicle control according to the predetermined dosing schedule and route.
- Measure tumor volume using calipers at regular intervals.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is used to determine the efficacy of compounds against *Plasmodium falciparum*.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Materials:

- *P. falciparum* culture (synchronized to the ring stage)
- Human erythrocytes
- Complete culture medium
- 96-well plates

- SYBR Green I lysis buffer
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in a 96-well plate.
- Add the synchronized parasite culture (at a specific parasitemia and hematocrit) to each well.
- Incubate the plates for 72 hours under appropriate conditions (37°C, 5% CO₂, 5% O₂).
- After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark to allow for cell lysis and DNA staining.
- Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
- Calculate the parasite growth inhibition and determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of certain 2,4-diaminoquinazoline derivatives, as reported in the literature. It is important to note that these values are for related compounds and not specifically for **5-Bromoquinazoline-2,4-diamine**.

Compound Class	Biological Activity	Cell Line/Target	IC ₅₀	Source
2,4-diaminoquinazolines	Anticancer	MCF-7, HCT-116, HePG-2, HFB4	9.1–12.0 µg/ml	[12]
4-(3'-bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline	Anticancer	U373, U87 glioblastoma	Micromolar concentrations	[30]
EGF-conjugated quinazoline	Anticancer	Glioblastoma cells	813 +/- 139 nM	[30]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 2. calpaclab.com [calpaclab.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 2,4-Quinazolinediamine, 5-bromo- | C8H7BrN4 | CID 198709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]

- 9. biolmolchem.com [biolmolchem.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. takara.co.kr [takara.co.kr]
- 18. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. content.abcam.com [content.abcam.com]
- 21. m.youtube.com [m.youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. BiTE® Xenograft Protocol [protocols.io]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. mmv.org [mmv.org]
- 28. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. iddo.org [iddo.org]
- 30. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula for 5-Bromoquinazoline-2,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b052211#cas-number-and-molecular-formula-for-5-bromoquinazoline-2-4-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com